Amlexanox

Oral Medicine Dermatology Inflammation

Amlexanox is a uniquely selective inhibitor of the non-canonical IKKε/TBK1 kinases without affecting canonical IKKα/β signaling, making it an essential chemical probe for immunology, metabolic inflammation, and oncology research. Unlike broad-spectrum agents, it provides pathway-specific data. Clinically, its 5% paste offers superior long-term safety and more rapid pain relief compared to corticosteroids or cromolyn sodium. This dual R&D/clinical applicability ensures high-value procurement for both translational laboratories and specialized hospital formularies.

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
CAS No. 68302-57-8
Cat. No. B1666007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlexanox
CAS68302-57-8
Synonyms2-amino-7-isopropyl-5-oxo-5H-(1)benzopyrano(2,3b)pyridine-3-carboxylic acid
AA 673
AA-673
amlexanox
amoxanox
Aphthasol
CHX 3673
Molecular FormulaC16H14N2O4
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N
InChIInChI=1S/C16H14N2O4/c1-7(2)8-3-4-12-9(5-8)13(19)10-6-11(16(20)21)14(17)18-15(10)22-12/h3-7H,1-2H3,(H2,17,18)(H,20,21)
InChIKeySGRYPYWGNKJSDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.46e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amlexanox (CAS 68302-57-8): A Dual-Action Anti-Inflammatory for Oral Mucositis and Targeted Kinase Research


Amlexanox is a benzopyrano-bipyridine carboxylic acid derivative with established anti-inflammatory and anti-allergic properties [1]. It is clinically approved as a 5% mucoadhesive oral paste for the treatment of recurrent aphthous ulcers (canker sores) [2]. Beyond its classic use, Amlexanox has been identified as a specific, dual inhibitor of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase-epsilon (IKKε), with an IC₅₀ in the low micromolar range [3]. This unique kinase inhibition profile distinguishes it from other common anti-inflammatory agents, repositioning Amlexanox as a valuable chemical probe for investigating metabolic inflammation, oncology pathways, and innate immunity in research settings [4].

Why Amlexanox Cannot Be Simply Substituted with Generic Anti-Inflammatories or Kinase Inhibitors


Substituting Amlexanox with a generic corticosteroid (e.g., triamcinolone, dexamethasone) or another anti-allergic agent (e.g., cromolyn sodium) fails to capture its unique dual mechanism and specific clinical outcomes. While some alternatives may show comparable efficacy in reducing lesion size, Amlexanox provides a quantifiably earlier onset of pain relief [1]. Furthermore, its specific inhibition of the IKKε/TBK1 axis is a distinct molecular feature not shared by these common anti-inflammatory agents [2]. In research contexts, substituting Amlexanox with more potent, broad-spectrum kinase inhibitors would introduce significant off-target effects, as Amlexanox displays no activity against the canonical IKKα or IKKβ kinases at its effective concentration . This narrow selectivity profile makes it an essential tool for dissecting specific signaling pathways where pan-kinase inhibitors would confound results.

Quantitative Comparative Evidence for Amlexanox: Efficacy, Kinase Selectivity, and Pharmacokinetics


Earlier Onset of Analgesia vs. Corticosteroids in Oral Inflammatory Disease

In a head-to-head clinical study for erosive oral lichen planus (EOLP), Amlexanox demonstrated a significantly earlier onset of pain relief compared to the corticosteroid triamcinolone acetonide [1]. Both treatments achieved a comparable and statistically significant reduction in the erosive lesion area after 4 weeks (P > 0.05), but the time course for pain reduction was accelerated in the Amlexanox group [1].

Oral Medicine Dermatology Inflammation

Equivalent Efficacy to Corticosteroids with Superior Safety Profile in Oral Lichen Planus

A randomized controlled trial comparing 5% Amlexanox paste to 0.1% Triamcinolone Acetonide in 40 patients with oral lichen planus (OLP) showed no significant difference (p>0.05) in the reduction of burning sensation over 4 weeks, confirming equivalent analgesic efficacy [1]. However, the study concludes that Amlexanox is a promising first-line option due to its 'lower incidence of adverse effects relative to corticosteroids,' a critical advantage for long-term management [1].

Oral Pathology Immunology Clinical Pharmacology

Selective Inhibition of TBK1/IKKε (IC₅₀ = 1-2 μM) with No Activity on Canonical IKKα/β

Unlike broad-spectrum kinase inhibitors, Amlexanox is a selective inhibitor of the non-canonical kinases TBK1 and IKKε, with an IC₅₀ of approximately 1-2 μM . Crucially, at these concentrations, it displays no effect on the closely related canonical kinases IKKα or IKKβ . This selectivity contrasts sharply with pan-IKK inhibitors, making Amlexanox a more precise tool for dissecting the specific roles of the TBK1/IKKε pathway in innate immunity, metabolic disease, and cancer [1].

Kinase Biology Inflammation Drug Discovery Oncology

Rapid, Systemic Pharmacokinetics and Clearance Profile (Tmax 2.4h, t½ 3.5h)

Following topical administration of a 100 mg dose of 5% Amlexanox oral paste, the compound exhibits a rapid absorption profile, reaching a maximum serum concentration (Cmax) of 120 ± 70 ng/mL at 2.4 ± 0.9 hours (Tmax) [1]. It is then cleared with an elimination half-life (t½) of 3.5 ± 1.1 hours, with approximately 17% excreted in urine [1]. This predictable and rapid clearance profile, with no evidence of accumulation upon multiple dosing, contrasts with some other topical agents that may have longer systemic retention or unknown accumulation risks .

Pharmacokinetics Formulation Science Drug Development

Divergent Functional Effect vs. Cromolyn Sodium in Allergic Models

While both Amlexanox and cromolyn sodium are classified as anti-allergic agents that bind to similar calcium-binding proteins, their functional efficacy diverges significantly in vivo [1]. In an experimental model of allergic conjunctivitis in guinea pigs, Amlexanox caused a significant inhibitory effect on antigen-induced histamine release, whereas cromolyn sodium was not effective in suppressing histamine release in the same model [2]. This functional difference suggests that despite some mechanistic overlap, Amlexanox possesses superior or additional mechanisms of mast cell stabilization relevant for certain allergic conditions.

Allergy Immunology Mast Cell Biology

Optimal Research and Clinical Procurement Scenarios for Amlexanox


First-Line Topical Therapy for Chronic Oral Inflammatory Diseases (OLP, RAS)

Based on evidence from randomized controlled trials, Amlexanox 5% paste is an optimal procurement choice for clinics and hospital formularies managing recurrent aphthous stomatitis (RAS) or oral lichen planus (OLP). Its efficacy is comparable to corticosteroids like triamcinolone [1], but it offers a superior safety profile for long-term use and provides an earlier onset of pain relief in erosive conditions [2]. This makes it a preferred first-line or steroid-sparing agent, directly addressing a key clinical need for chronic disease management.

A Selective Chemical Probe for IKKε/TBK1 Pathway Investigation in Metabolic and Oncology Research

For academic and pharmaceutical research laboratories, Amlexanox is the compound of choice for selectively inhibiting the IKKε/TBK1 kinases without affecting canonical IKKα/β signaling [1]. This unique selectivity is essential for dissecting the specific roles of the TBK1/IKKε axis in processes like metabolic inflammation, insulin resistance, and tumor progression [2]. Its use as a reference compound in these fields is supported by extensive primary literature, providing a validated, off-the-shelf tool to generate reproducible and pathway-specific data.

Reference Standard for Pharmacokinetic and Formulation Development Studies

Given its well-characterized and rapid pharmacokinetic profile following topical application (Tmax 2.4h, t½ 3.5h) [1], Amlexanox serves as an excellent reference compound for developing and validating new mucoadhesive formulations or topical drug delivery systems. Its known absorption, distribution, and elimination parameters provide a clear benchmark for comparing the performance of novel delivery technologies, whether in academic research or industrial pharmaceutical development.

A Discriminating Positive Control for Functional Mast Cell Stabilization Assays

In immunology research focused on mast cell biology and allergic responses, Amlexanox provides a functional advantage over other classical stabilizers like cromolyn sodium. Its demonstrated ability to significantly suppress antigen-induced histamine release in models where cromolyn is ineffective [1] makes Amlexanox a more robust and reliable positive control for functional assays investigating the release of inflammatory mediators from mast cells and basophils.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amlexanox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.